

GSK180736A: A Technical Analysis of Binding Affinity to ROCK1 and GRK2

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Compound of Interest

Compound Name: GSK180736A

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This in-depth technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **GSK180736A** to two key serine/threonine kinases: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

GSK180736A was initially developed as a potent inhibitor of ROCK1 and was later identified as a selective inhibitor of GRK2.^[1] The compound exhibits different binding affinities for these two kinases, which is a critical consideration for its use as a chemical probe in research and for its potential therapeutic applications. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

A review of the available literature reveals a consensus on the IC₅₀ value for GRK2, while some discrepancy exists for the ROCK1 IC₅₀ value.

Target Kinase	IC50 (nM)	Reference(s)
ROCK1	100	[1][2][3]
14	[4]	
GRK2	770	[1][2][3]

Table 1: Summary of reported IC50 values for **GSK180736A** against ROCK1 and GRK2.

The more frequently cited IC50 value for ROCK1 is 100 nM.[1][2][3] However, a value of 14 nM has also been reported, highlighting the potential for variations in experimental conditions to influence the measured potency.[4] The IC50 for GRK2 is consistently reported as 770 nM.[1][2][3]

Experimental Protocols

The following sections describe representative experimental methodologies for determining the IC50 values of **GSK180736A** against ROCK1 and GRK2. These protocols are based on commonly used kinase assay formats.

ROCK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 of **GSK180736A** for ROCK1 using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human ROCK1 enzyme
- **GSK180736A**
- ROCKtide (a suitable peptide substrate for ROCK1)
- ATP

- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK180736A** in the kinase assay buffer.
- Kinase Reaction:
 - In a 96-well plate, add the ROCK1 enzyme and the peptide substrate to the kinase assay buffer.
 - Add the serially diluted **GSK180736A** or vehicle control (e.g., DMSO) to the wells.
 - Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the K_m for ROCK1.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the luminescence signal against the logarithm of the **GSK180736A** concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

GRK2 Kinase Inhibition Assay (Tubulin Phosphorylation Assay)

This protocol describes a method for determining the IC₅₀ of **GSK180736A** for GRK2 by measuring the phosphorylation of tubulin, a known substrate of GRK2.^{[5][6]}

Materials:

- Recombinant human GRK2 enzyme
- **GSK180736A**
- Purified tubulin
- [γ -³²P]ATP
- Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
- SDS-PAGE gels and reagents
- Phosphorimager

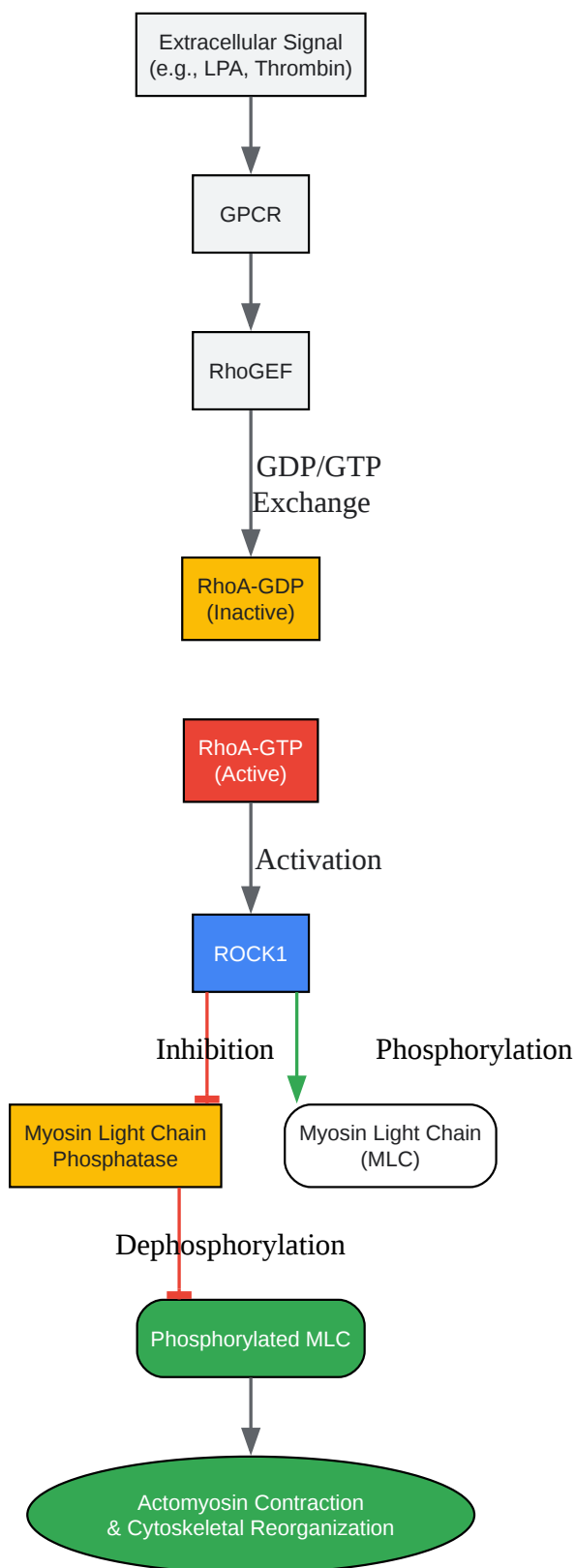
Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK180736A** in the kinase assay buffer.
- Kinase Reaction:
 - In a microcentrifuge tube, combine the GRK2 enzyme and purified tubulin in the kinase assay buffer.
 - Add the serially diluted **GSK180736A** or vehicle control.
 - Initiate the reaction by adding [γ -³²P]ATP.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
- Reaction Termination and Analysis:

- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Data Analysis:
 - Quantify the radioactive signal in the tubulin band using a phosphorimager.
 - Plot the signal intensity against the logarithm of the **GSK180736A** concentration.
 - Calculate the IC50 value using a suitable curve-fitting program.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of ROCK1 and GRK2 and a generalized workflow for an in vitro kinase inhibition assay.

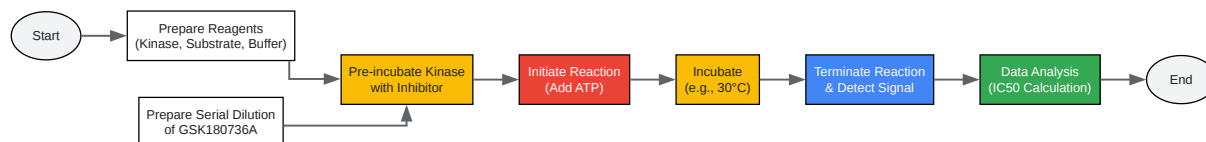


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Caption: Simplified ROCK1 signaling pathway.



Caption: Canonical GRK2-mediated GPCR desensitization pathway.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.

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